![molecular formula C22H22O12 B1230846 Isorhamnetin 7-glucoside CAS No. 6743-96-0](/img/structure/B1230846.png)
Isorhamnetin 7-glucoside
Overview
Description
Isorhamnetin 7-glucoside is a derivative of Isorhamnetin, which is an O-methylated flavon-ol from the class of flavonoids . It is a minor pigment found in pungent yellow or red onions . Other sources include the spice, herbal medicinal and psychoactive Mexican tarragon, which is described as accumulating isorhamnetin and its 7-O-glucoside derivative .
Synthesis Analysis
Isorhamnetin’s synthesis occurs naturally in plants through the phenylpropanoid pathway and is triggered by environmental stressors, including UV radiation . A synthetic cost-effective method for isorhamnetin synthesis has also been described . The enzyme 3-methylquercetin 7-O-methyltransferase uses S-adenosyl methionine and 5,7,3’,4’-tetrahydroxy-3-methoxyflavone (isorhamnetin) to produce S-adenosylhomocysteine and 5,3’,4’-trihydroxy-3,7-dimethoxyflavone (rhamnazin) .
Molecular Structure Analysis
Isorhamnetin 7-glucoside is a small molecule compound characterized by an aromatic heterocyclic structure . Its molecular formula is C16H12O7 .
Physical And Chemical Properties Analysis
Isorhamnetin 7-glucoside is a flavonoid predominantly found in fruits and leaves of various plants . Its chemical molecular weight is 316.26 Da .
Scientific Research Applications
1. Liver Injury Prevention
Isorhamnetin 7-glucoside has been studied for its role in preventing liver injury. Igarashi et al. (2008) found that isorhamnetin glycosides from Atsumi-kabu leaves suppressed increases in plasma ALT and AST activities in mice with carbon tetrachloride-induced liver injury. This suggests a potential protective effect against liver damage (Igarashi, Mikami, Takahashi, & Sato, 2008).
2. Antioxidant Activity
Isorhamnetin 7-glucoside has been associated with significant antioxidant activities. For example, Yokozawa et al. (2002) demonstrated that isorhamnetin diglucoside, a major flavonoid compound of mustard leaf, reduced oxidative stress in rats with diabetes. This compound was found to mitigate oxidative damage in various body tissues (Yokozawa, Kim, Cho, Choi, & Chung, 2002).
3. Metabolic Pathways in Human Intestinal Flora
Research has explored how isorhamnetin 7-glucoside interacts with human intestinal flora. Du et al. (2014) investigated the metabolism of isorhamnetin 3-O-glucoside by human intestinal bacteria. They found various metabolic pathways, including deglycosylation and demethoxylation, indicating complex interactions between this compound and the intestinal microbiota (Du, Zhao, Xu, Qian, Jiang, Shang, Guo, & Duan, 2014).
4. Anticancer Activity
Isorhamnetin glycosides have shown potential in anticancer activities. Elatif et al. (2019) noted that Salicornia fruticosa, a source of isorhamnetin glycosides, exhibited significant anticancer activities against various human cancer cell lines. This suggests a promising avenue for developing natural anticancer agents (Elatif, Shabana, Fawzy, Mansour, Awad, & Sharaf, 2019).
properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)24)21-19(29)17(27)15-11(25)5-9(6-13(15)33-21)32-22-20(30)18(28)16(26)14(7-23)34-22/h2-6,14,16,18,20,22-26,28-30H,7H2,1H3/t14-,16-,18+,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNOXSUHVGZRI-XMHBHJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217776 | |
Record name | 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isorhamnetin 7-glucoside | |
CAS RN |
6743-96-0 | |
Record name | Brassicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6743-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brassicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006743960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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